molecular formula C17H16N4O4S2 B2401445 4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-97-5

4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2401445
CAS No.: 533871-97-5
M. Wt: 404.46
InChI Key: FJFOZCNABLHLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The structure of the compound might have been verified through X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures, such as those containing the pyrrolidine ring, have shown bioactivity . This suggests that the compound could potentially participate in a variety of chemical reactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, including compounds related to 4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, involves one-pot condensation reactions. These synthetic methodologies enable the formation of novel bicyclic systems, which have been characterized using IR, 1H NMR, and liquid chromato-mass spectrometry, revealing their complex structures and potential for further modification (Kharchenko, Detistov, & Orlov, 2008).

Biological Activities and Pharmacological Applications

Research on derivatives of pyrrole, oxadiazole, and thiophene, structurally related to this compound, indicates a variety of biological activities. Some studies have focused on antitubercular agents, revealing that certain pyrrole derivatives exhibit moderate to good antitubercular activity. These findings underscore the significance of the substituent's nature on the biological activity, as well as the potential for the development of novel InhA inhibitors for tuberculosis treatment (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Antimicrobial and Antibacterial Properties

Several studies have synthesized and evaluated analogs and derivatives for their antimicrobial and antibacterial properties. For instance, new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds have shown promising antibacterial and antitubercular activities, indicating their potential as novel therapeutic agents against bacterial infections and tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Anticancer Activities

Oroidin and its derivatives, including structures related to this compound, have been explored for their anticancer activities. These compounds have shown promising results in inhibiting cell growth in various cancer cell lines, indicating their potential as anticancer drugs. The selective inhibition of cancer cell proliferation and the induction of apoptosis highlight the therapeutic promise of these compounds in oncology (Dyson, Wright, Young, Sakoff, & McCluskey, 2014).

Future Directions

The compound’s potential for various applications, particularly in pharmaceuticals, suggests that it could be a subject of future research. The versatility of the pyrrolidine scaffold, in particular, could guide medicinal chemists in the design of new compounds with different biological profiles .

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c22-15(18-17-20-19-16(25-17)14-4-3-11-26-14)12-5-7-13(8-6-12)27(23,24)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFOZCNABLHLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.